molecular formula C21H19N3OS2 B2456196 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 681276-84-6

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2456196
M. Wt: 393.52
InChI Key: JIVVUXFWFLDPMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the indole and thiazole rings, possibly through a sulfur linkage. The benzyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The presence of multiple aromatic rings (indole and thiazole) would likely contribute to the compound’s stability and could influence its interactions with other molecules. The sulfur atom in the thiazole ring could potentially act as a nucleophile in certain reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the presence of the sulfur atom in the thiazole ring. It could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility in organic solvents .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research could explore the potential biological activities of this compound, guided by the known activities of similar compounds. Additionally, modifications to the compound’s structure could be investigated to optimize its properties for specific applications .

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-15-6-8-16(9-7-15)12-24-13-19(17-4-2-3-5-18(17)24)27-14-20(25)23-21-22-10-11-26-21/h2-11,13H,12,14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVVUXFWFLDPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide

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